[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
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Overview
Description
This compound is a benzothiazinone derivative. Benzothiazinones are a class of organic compounds containing a benzene ring fused to a thiazinone ring. The thiazinone ring is a six-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely contain aromatic rings due to the presence of the benzothiazinone moiety. The ethoxy and fluoro substituents would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
Benzothiazinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Fluorescent Probes and pH Sensing
One application of related benzothiazole compounds is in the development of fluorescent probes for sensing pH and metal cations. For example, benzothiazole derivatives have been found suitable for sensing zinc cations and are sensitive to pH changes, resulting in significant fluorescence enhancement under basic conditions. This property is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
Synthesis of Novel Derivatives
The compound , being a benzothiazine derivative, may be relevant in the synthesis of novel chemical entities. Similar compounds have been used as starting materials for the synthesis of novel derivatives with potential applications, such as 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties (Largeron & Fleury, 1998).
Generation of Fluorinated Building Blocks
The synthesis and application of fluorinated compounds are another area where similar benzothiazine derivatives might be used. For instance, the creation of fluorinated masked o-benzoquinones provides new building blocks for a variety of fluorinated compounds, which can be crucial in pharmaceuticals and material science (Patrick et al., 2004).
Crystallography and Structural Studies
Such compounds might also be significant in the field of crystallography and structural studies. Understanding the molecular structures of these compounds can be crucial for developing new materials or drugs. For example, the crystal structure of related compounds can provide insights into their physicochemical properties and potential applications (Huang et al., 2021).
Synthesis of Fluorinated Fluorophores
Similar benzothiazine derivatives may be used in the synthesis of fluorinated fluorophores, which have enhanced photostability and improved spectroscopic properties. These compounds can be valuable in imaging studies and diagnostics (Woydziak et al., 2012).
Antitubercular Activities
Additionally, certain benzothiazine derivatives have shown potential in the field of medicinal chemistry, particularly in developing antitubercular agents. For example, studies on [4-(aryloxy)phenyl]cyclopropyl methanones have demonstrated their efficacy against Mycobacterium tuberculosis (Bisht et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-5-7-18(8-6-17)25(28)24-16-27(20-10-12-21(13-11-20)31-4-2)22-14-9-19(26)15-23(22)32(24,29)30/h5-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKHMMITYWYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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